N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide
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Overview
Description
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is an organic compound that features a biphenyl structure with a methyl group at the 4’ position and a carbamothioyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide typically involves the following steps:
Formation of 4’-Methyl[1,1’-biphenyl]-2-amine: This can be achieved through the nitration of 4’-methylbiphenyl followed by reduction to obtain the corresponding amine.
Thiocarbamoylation: The amine is then reacted with thiophosgene to form the corresponding isothiocyanate.
Coupling with Benzamide: Finally, the isothiocyanate is reacted with benzamide to yield N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4’-Methyl[1,1’-biphenyl]-2-amine: A precursor in the synthesis of the target compound.
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamoyl]benzamide: A similar compound with a carbamoyl group instead of a carbamothioyl group.
4’-Methyl[1,1’-biphenyl]-2-isothiocyanate: An intermediate in the synthesis of the target compound.
Uniqueness
N-[(4’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl structure with a methyl group at the 4’ position and a carbamothioyl group attached to a benzamide moiety makes it a versatile compound for various applications.
Properties
CAS No. |
76838-54-5 |
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Molecular Formula |
C21H18N2OS |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[[2-(4-methylphenyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H18N2OS/c1-15-11-13-16(14-12-15)18-9-5-6-10-19(18)22-21(25)23-20(24)17-7-3-2-4-8-17/h2-14H,1H3,(H2,22,23,24,25) |
InChI Key |
KBBSVAOAXFZHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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